Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-, is a chiral cyclopropane derivative with a carboxamide functional group and an aminomethyl substituent. Its stereochemistry, defined by the (1R,2S)-relative configuration, may influence its binding affinity or reactivity in enantioselective applications. The presence of both polar (carboxamide, aminomethyl) and nonpolar (phenyl, diethyl) groups suggests potential utility as an intermediate in pharmaceutical synthesis or asymmetric catalysis. The cyclopropane ring confers structural rigidity, which could enhance stability or selectivity in target interactions. This compound’s modular structure allows for further functionalization, making it a versatile building block for medicinal chemistry or materials science research.
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- structure
92623-85-3 structure
Product Name:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
CAS No:92623-85-3
MF:C15H22N2O
MW:246.347983837128
CID:805169
PubChem ID:65833
Update Time:2025-10-29

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
    • (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE
    • IXEL
    • F 2207
    • MILNACIPRAN
    • MILNACIPRAN HCL
    • MIDALCIPRAN
    • MIDALCIPRAN HYDROCHLORIDE
    • TOLEDOMIN
    • MILNACIPRAN HYDROCHLORIDE
    • MILNACIPRAN HYDROCHL
    • Milnacipran-d10
    • TN-912
    • Milborn
    • Milnace
    • (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • (±)-Milnacipran
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)
    • rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)
    • Avermilan
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-
    • Impulsor
    • DTXCID8028262
    • HY-B0168
    • CS-0003566
    • UNII-G56VK1HF36
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-
    • N06AX17
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-
    • 96847-55-1
    • F2696
    • ES1O38J3C4
    • DTXSID601025164
    • G56VK1HF36
    • AB00640027_06
    • Milnacipranum
    • Dextromilnacipran
    • NS00005402
    • (-)-milnacipran
    • BDBM86420
    • BRD-K02227374-003-07-1
    • SCHEMBL8099
    • MILNACIPRAN [WHO-DD]
    • MILNACIPRAN PIERRE FABRE MEDICAMENT
    • (1R,2S)-MILNACIPRAN
    • MILNACIPRAN [EMA EPAR]
    • (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • EN300-18531191
    • MILNACIPRAN [MI]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
    • C16729
    • Milnacipran (INN)
    • HY-14794
    • DA-59410
    • (+-)-Milnacipran
    • NCGC00165825-01
    • D08222
    • 92623-85-3
    • CAS_92623-85-3
    • MILNACIPRAN [VANDF]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-
    • F-2696
    • CHEBI:94468
    • Milnacipran [INN:BAN]
    • (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-
    • CHEMBL252923
    • Milnacipranum [Latin]
    • DTXSID3048287
    • F2207
    • Milnacipran [INN]
    • F0F
    • UNII-ES1O38J3C4
    • Q421058
    • Milnacipranum (Latin)
    • Inchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
    • InChI Key: GJJFMKBJSRMPLA-HIFRSBDPSA-N
    • SMILES: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC

Computed Properties

  • Exact Mass: 246.17300
  • Monoisotopic Mass: 246.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3A^2
  • XLogP3: 1.4

Experimental Properties

  • Color/Form: solid
  • Density: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 393°Cat760mmHg
  • Flash Point: 191.5°C
  • Refractive Index: 1.553
  • Solubility: Slightly soluble (9.6 g/l) (25 º C),
  • PSA: 46.33000
  • LogP: 2.47170

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22
  • RTECS:GZ1014010
  • Hazardous Material Identification: Xn
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

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Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol
Reference
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants
Bonnaud, Bernard; Cousse, Henri; Mouzin, Gilbert; Briley, Mike; Stenger, Antoine; et al, Journal of Medicinal Chemistry, 1987, 30(2), 318-25

Production Method 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Toluene ;  30 min, rt; 1 h, rt
Reference
An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts
, India, , ,

Production Method 3

Reaction Conditions
Reference
In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Process for the preparation of milnacipran hydrochloride
, India, , ,

Production Method 5

Reaction Conditions
Reference
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, India, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 10.5, rt
Reference
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
Reference
Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents
Richter, Matthieu J. R. ; Zecri, Frederic J.; Briner, Karin; Schreiber, Stuart L., Angewandte Chemie, 2022, 61(38),

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolution
Sanfilippo, Claudia; Nicolosi, Giovanni; Patti, Angela, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Reference
A process for the preparation of levomilnacipran
, Italy, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Methylamine ;  2 h, rt
Reference
An improved process for the preparation of milnacipran and salts thereof
, India, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Reference
Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide
, India, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Reference
Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Water ;  rt; rt → 45 °C; 2 h, 40 - 45 °C
Reference
Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  10 - 15 °C; 20 h, 25 - 30 °C
Reference
process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent
, United States, , ,

Production Method 15

Reaction Conditions
Reference
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts
, United States, , ,

Production Method 16

Reaction Conditions
Reference
Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow Chemistry
Muller, Simon T. R.; Murat, Aurelien; Hellier, Paul; Wirth, Thomas, Organic Process Research & Development, 2016, 20(2), 495-502

Production Method 17

Reaction Conditions
Reference
Synthesis and characterization of process related impurities of (±)-milnacipran
Gopal, P. Raja; Prabakar, A. Christy; Chandrashekar, E. R. R.; Bhaskar, B. Vijaya; Somaiah, P. Veera, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644

Production Method 18

Reaction Conditions
Reference
Preparation of milnacipran hydrochloride and intermediates thereof
Anonymous, IP.com Journal, 2012, 12,

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials

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